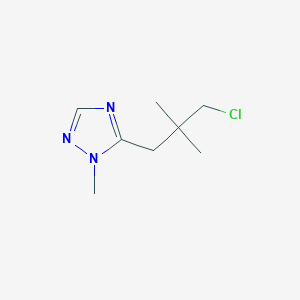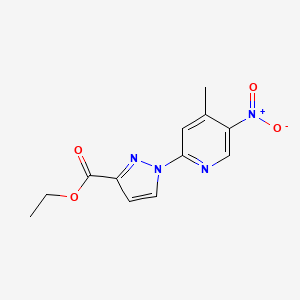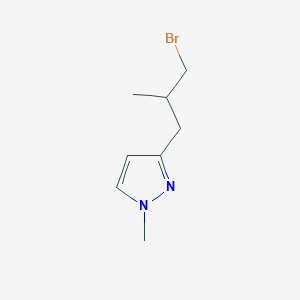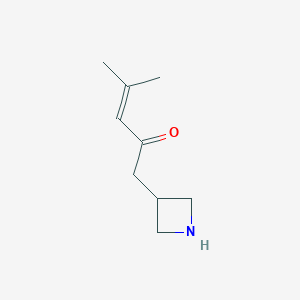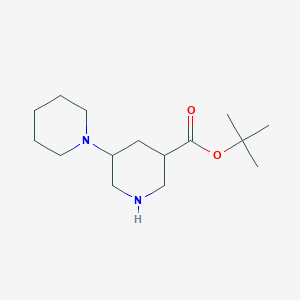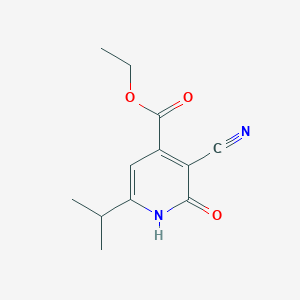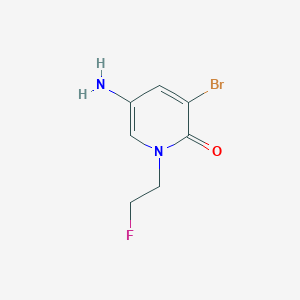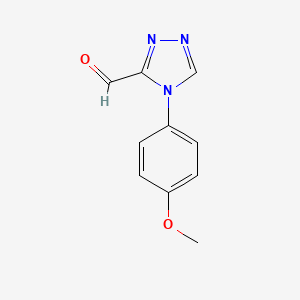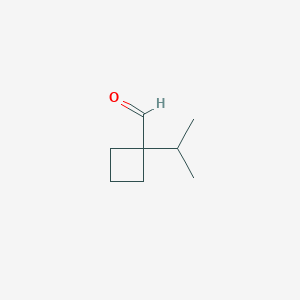
1-(Propan-2-yl)cyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propan-2-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H14O It is a cycloalkane derivative featuring a cyclobutane ring substituted with an isopropyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)cyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-(propan-2-yl)cyclobutanol with an oxidizing agent can yield the desired aldehyde. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial settings to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Propan-2-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: 1-(Propan-2-yl)cyclobutane-1-carboxylic acid
Reduction: 1-(Propan-2-yl)cyclobutanol
Substitution: Various substituted cyclobutane derivatives
Aplicaciones Científicas De Investigación
1-(Propan-2-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(Propan-2-yl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity makes it a useful tool in biochemical studies to probe enzyme activity and protein interactions .
Comparación Con Compuestos Similares
Cyclobutane-1-carbaldehyde: Lacks the isopropyl group, making it less sterically hindered.
1-(Propan-2-yl)cyclopentane-1-carbaldehyde: Contains a cyclopentane ring instead of cyclobutane, affecting its reactivity and physical properties.
1-(Propan-2-yl)cyclohexane-1-carbaldehyde: Features a cyclohexane ring, which can adopt different conformations compared to cyclobutane
Uniqueness: 1-(Propan-2-yl)cyclobutane-1-carbaldehyde is unique due to its combination of a cyclobutane ring and an isopropyl group, which imparts distinct steric and electronic properties. These characteristics influence its reactivity and make it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
1-propan-2-ylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O/c1-7(2)8(6-9)4-3-5-8/h6-7H,3-5H2,1-2H3 |
Clave InChI |
ZNNNVVAGQMBBME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CCC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


